1-(2-methylphenyl)cyclohexan-1-amine
Description
1-(2-Methylphenyl)cyclohexan-1-amine is a cyclohexane derivative featuring a primary amine group at the 1-position and a 2-methylphenyl substituent. Cyclohexanamine derivatives are often employed in drug discovery due to their conformational flexibility and ability to interact with biological targets .
Properties
CAS No. |
118560-04-6 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-methylphenylcyclohexanone with ammonia or primary amines under controlled conditions can yield the desired amine product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding nitriles or imines. This process typically requires the use of metal catalysts such as palladium or platinum under high-pressure hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Methylphenyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter systems .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares 1-(2-methylphenyl)cyclohexan-1-amine with key structural analogs, highlighting substituent variations and molecular properties:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but may reduce reactivity compared to electron-donating groups like methyl .
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.
- Stereochemistry : Stereospecific derivatives (e.g., (1R,2S)-isomer in ) exhibit distinct crystallographic behaviors and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
